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Compound of Interest

Compound Name: Morpholine-3-carboxamide

Cat. No.: B110646

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
chiral compound (S)-Morpholine-3-carboxamide. The morpholine scaffold is a significant
pharmacophore in medicinal chemistry, and a comprehensive understanding of its
spectroscopic characteristics is essential for the identification, characterization, and quality
control of its derivatives. This document presents predicted Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental
protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for (S)-
Morpholine-3-carboxamide. These values are based on characteristic data for morpholine
derivatives and primary amides. Actual experimental values may vary slightly based on solvent,
concentration, and instrument conditions.

Table 1: Predicted *H NMR Data
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Predicted Chemical

Coupling Constant

Proton Assignment _ Multiplicity
Shift (8, ppm) (J, Hz)
H-2 (axial) ~3.90-4.10 dd J=115,35
H-2 (equatorial) ~3.75-3.95 dd J=115,25
H-3 ~3.50-3.70 t J=45
H-5 (axial) ~2.70-2.90 ddd J=12.0,12.0, 3.0
H-5 (equatorial) ~2.90-3.10 dt J=12.0,3.0
H-6 (axial) ~3.60 - 3.80 ddd J=115,115, 3.0
H-6 (equatorial) ~3.40 - 3.60 dt J=115,3.0
NH (morpholine) ~1.90 - 2.50 brs
CONHa ~7.00 - 7.50 and ~ br s
6.50 - 7.00
. 13

Carbon Assignment

Predicted Chemical Shift (8, ppm)

Cc=0 ~170-175
C-2 ~ 66 - 68
C-3 ~ 48 - 52
C-5 ~44 - 46
C-6 ~ 66 - 68

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm~?)

Intensity

Vibrational Mode

Functional Group

N-H Stretch

Primary Amide

3400 - 3100 Strong, Broad (asymmetric &
) (CONH?2)

symmetric)
3350 - 3250 Medium N-H Stretch Morpholine (N-H)
2960 - 2850 Medium C-H Stretch Aliphatic CH2
~ 1670 Strong C=0 Stretch (Amide I)  Primary Amide (C=0)
~ 1620 Medium N-H Bend (Amide 1) Primary Amide (N-H)
~ 1410 Medium C-N Stretch Amide (C-N)

C-O-C Stretch
~ 1115 Strong Ether (C-O-C)

(asymmetric)

IabIgA.ﬂtedmjed_Mass_SmeQmﬂnLData

Relative Intensity

Proposed Fragment

130 Moderate [M]* (Molecular lon)
113 Low [M - NHs]*

86 High [M - CONH2]*

44 High [CONH2]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra to confirm the chemical structure

and stereochemistry of (S)-Morpholine-3-carboxamide.

Methodology:
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o Sample Preparation: Dissolve approximately 5-10 mg of (S)-Morpholine-3-carboxamide in
0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCls, or
Deuterated Dimethyl Sulfoxide - DMSO-ds). Add a small amount of Tetramethylsilane (TMS)
as an internal standard (0O ppm).

 Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker Avance
operating at 400 MHz for *H and 100 MHz for 13C.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 16-32 scans.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 512-2048 scans.

o Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).
Perform phase and baseline corrections to obtain the final spectra. Chemical shifts are
reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in (S)-Morpholine-3-carboxamide.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry Potassium
Bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous
powder is obtained.[1]
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o Compress the mixture under high pressure in a die to form a small, transparent pellet.[1]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Spectrum Acquisition:

o Place the KBr pellet in the sample holder of the spectrometer.

o Record the spectrum, typically in the range of 4000-400 cm™1,

o Acquire a background spectrum of the empty sample compartment to subtract
atmospheric interferences.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of (S)-
Morpholine-3-carboxamide to support its structural elucidation.

Methodology:

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable volatile solvent such as methanol or acetonitrile.

 Instrumentation: Employ a mass spectrometer equipped with an Electrospray lonization
(ESI) source.

e Spectrum Acquisition (Positive lon Mode):

o Introduce the sample solution into the ESI source via direct infusion or coupled with a
liquid chromatography system.

o The ESI process involves applying a high voltage to the liquid to create an aerosol,
followed by desolvation to generate gas-phase ions.[2][3]

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
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e Tandem MS (MS/MS) for Fragmentation Analysis:
o Select the protonated molecular ion ([M+H]*) as the precursor ion.

o Subiject the precursor ion to Collision-Induced Dissociation (CID) to generate fragment
ions.

o Analyze the resulting product ion spectrum to identify characteristic fragmentation
patterns. The cleavage of the amide bond is a common fragmentation pathway.[4][5]

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like (S)-Morpholine-3-carboxamide.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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